N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide
Description
N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a substituted acetamide derivative featuring a 5-amino-2-chlorophenyl group linked to a phenoxyacetamide scaffold. This compound is part of a broader class of phenoxyacetamides, which are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., monoamine oxidases) and intermediates in organic synthesis .
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-6-10(16)8-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZXYSYHHXVCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-chlorophenylamine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted phenoxyacetamides .
Scientific Research Applications
N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares a core phenoxyacetamide structure with several analogues, differing primarily in substituents on the aromatic rings. Key structural comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Hybrid Structures: Compounds like incorporate heterocyclic moieties (thiazolidinone), diverging from the simpler acetamide scaffold but retaining chloro-substituted aromatic rings.
Physical Properties
Melting points and synthetic yields vary significantly with substituents:
Trends :
Pharmacological Activity
Phenoxyacetamides are prominent MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/B) | References |
|---|---|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide (12) | 0.18 | 44.2 | 245 | |
| 2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (21) | 0.018 | 0.07 | 0.26 |
Implications for Target Compound :
- The 5-amino group may enhance MAO-A selectivity, similar to compound 12, by interacting with the enzyme’s active site .
- Chloro substituents (as in Gc ) could modulate lipophilicity and membrane permeability, affecting potency.
Biological Activity
N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a phenoxyacetamide scaffold with an amino group and a chlorine substituent on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 276.71 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound has been studied for its mechanism of action, which involves the inhibition of key enzymatic activities in pathogens.
Key Findings:
- Antibacterial Activity: The compound shows effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated its ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor in bacterial infections .
- Antifungal Activity: In vitro assays suggest that it disrupts cell wall synthesis in fungi, leading to cell death. This mechanism is crucial for developing antifungal therapies, especially against drug-resistant strains.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure. Research has identified several structural features that enhance its potency:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Amino Group | Enhances solubility and interaction with targets | Increased antibacterial activity |
| Chlorine Substitution | Modulates electronic properties of the aromatic ring | Improved binding affinity to bacterial targets |
| Phenoxy Moiety | Provides stability and enhances bioavailability | Critical for antifungal activity |
These modifications highlight the importance of specific functional groups in optimizing the compound's efficacy against pathogens.
Case Studies and Research Findings
- Inhibition of Pseudomonas aeruginosa T3SS:
-
Antifungal Mechanism:
- In vitro studies demonstrated that the compound effectively disrupts fungal cell wall synthesis, leading to increased permeability and subsequent cell lysis. This mechanism was particularly evident against Candida albicans and other pathogenic fungi.
-
Comparative Studies:
- Comparative analysis with structurally similar compounds showed that variations in halogen substitutions significantly affected their biological activities. For example, compounds with bromine substitutions exhibited broader antifungal spectra compared to their chlorine counterparts.
Q & A
Q. How is bioactivity evaluated in plant or microbial models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
